2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-14(12(15)7-13)8-9-4-5-10(16-2)11(6-9)17-3/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWIAWRSUYRDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)OC)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and methylamine.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate Schiff base.
Chlorination: The intermediate is then chlorinated using thionyl chloride (SOCl2) to introduce the chloro group.
Acetylation: Finally, the chlorinated intermediate is acetylated using acetic anhydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit or activate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Binding Affinity: The presence of the chloro and dimethoxyphenyl groups enhances its binding affinity to target proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
Uniqueness
- Structural Differences : The presence of the methyl group in 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide distinguishes it from other similar compounds.
- Biological Activity : The unique combination of functional groups in this compound may result in distinct biological activities and pharmacological profiles.
- Chemical Reactivity : The specific arrangement of substituents influences its reactivity and the types of chemical reactions it can undergo.
Biological Activity
2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group and a dimethoxyphenyl moiety attached to a methylacetamide backbone. Its molecular formula is C12H16ClN O2, with a molecular weight of approximately 259.72 g/mol. The unique combination of functional groups suggests diverse reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Molecular Targets : It interacts with enzymes involved in inflammatory pathways and may modulate receptor signaling.
- Binding Affinity : The presence of the chloro and dimethoxyphenyl groups enhances its binding affinity to target proteins, influencing various biochemical processes.
- Pathways Involved : The compound may inhibit or activate signaling pathways related to inflammation, cell proliferation, and apoptosis, showcasing its potential as an anti-inflammatory and anticancer agent .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:
- In vitro Studies : The compound demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
- In vivo Studies : Animal models have shown that the compound reduces paw edema in carrageenan-induced inflammation tests, indicating its efficacy in reducing inflammation .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties:
- Cell Line Studies : The compound has been tested against various cancer cell lines, showing cytotoxic effects at micromolar concentrations. It appears to impair cell survival by inducing apoptosis through modulation of signaling pathways related to cell growth .
- Mechanistic Insights : The compound's mechanism involves the inhibition of specific proteins associated with tumor growth, such as UBA5 in pancreatic cancer models .
Table of Biological Activities
Case Studies
- Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of various derivatives of related compounds. It was found that those with similar structural features exhibited significant COX-2 inhibition, supporting the potential of this compound as an anti-inflammatory agent .
- Anticancer Research : In a study focusing on pancreatic cancer cells (PaCa2), treatment with this compound resulted in reduced cell viability and tumor growth in xenograft models without significant toxicity observed in treated mice .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide?
Methodological Answer: The synthesis typically involves coupling 3,4-dimethoxybenzylamine derivatives with chloroacetyl chloride under controlled conditions. A common approach includes:
- Step 1: Reacting 3,4-dimethoxybenzylamine with methylating agents (e.g., methyl iodide) to introduce the N-methyl group.
- Step 2: Treating the resulting N-methyl-3,4-dimethoxybenzylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) at 0–5°C to minimize side reactions.
- Step 3: Purifying the product via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Reagents and Conditions:
| Reagent/Condition | Role | Example |
|---|---|---|
| Chloroacetyl chloride | Acylating agent | 1.2 eq, 0°C |
| Triethylamine | Base (HCl scavenger) | 2.0 eq |
| Dichloromethane | Solvent | Anhydrous |
Q. How is the compound characterized post-synthesis?
Methodological Answer: Post-synthesis characterization employs:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 3.2–3.5 ppm (N–CH₃), δ 4.0–4.3 ppm (Cl–CH₂–CO), and δ 6.7–7.1 ppm (aromatic protons from dimethoxyphenyl) .
- ¹³C NMR: Signals for the carbonyl (δ 165–170 ppm) and methoxy groups (δ 55–56 ppm).
- Infrared (IR) Spectroscopy: Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 1250–1270 cm⁻¹ (C–O from methoxy groups) .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₃H₁₇ClNO₃: 294.0899) .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding: N–H···O interactions between the acetamide NH and carbonyl oxygen of adjacent molecules, forming infinite chains (e.g., N–H···O distance: 2.89 Å) .
- Van der Waals Interactions: Stacking of dimethoxyphenyl rings (dihedral angle ~65° between aromatic planes) contributes to lattice stability .
- Torsional Angles: The Cl–CH₂–CO–N–(CH₃) backbone adopts a twisted conformation (torsion angle ~83°), minimizing steric hindrance .
Q. How to design structure-activity relationship (SAR) studies for its biological activity?
Methodological Answer: Systematic SAR strategies include:
- Substituent Variation:
- Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess electronic effects on bioactivity.
- Modify the N-methyl group to bulkier alkyl chains to probe steric tolerance .
- In Vitro Assays:
- Antimicrobial: Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
- Anticancer: IC₅₀ values via MTT assay in cancer cell lines (e.g., MCF-7, HeLa) .
- Computational Modeling: Docking studies to predict binding affinity with target proteins (e.g., cytochrome P450 enzymes) .
Q. How can researchers resolve contradictions in reported biological data for this compound?
Methodological Answer: Conflicting data often arise from assay variability or structural impurities. Mitigation strategies:
- Purity Validation: Use HPLC (≥99% purity) and elemental analysis to exclude batch-to-batch inconsistencies .
- Standardized Assays: Adopt OECD guidelines for cytotoxicity (e.g., fixed exposure time, serum-free conditions) .
- Meta-Analysis: Compare data across studies using common reference compounds (e.g., doxorubicin for cytotoxicity) to normalize results .
Q. What analytical methods are critical for detecting degradation products under stress conditions?
Methodological Answer: For stability studies:
- Forced Degradation: Expose the compound to heat (80°C), UV light, and hydrolytic conditions (acid/alkaline).
- LC-MS/MS: Identify degradation products (e.g., hydrolyzed acetic acid derivatives) via fragmentation patterns .
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under ambient conditions .
Q. How does the compound’s logP value influence its pharmacokinetic profile?
Methodological Answer: The octanol-water partition coefficient (logP) is experimentally determined via shake-flask method or predicted via software (e.g., ChemAxon):
- Optimal logP: ~2.5–3.5 balances membrane permeability (via passive diffusion) and aqueous solubility.
- Impact on ADME: Higher logP (>4) may reduce solubility (risk of precipitation in vivo), while lower values (<2) limit cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
